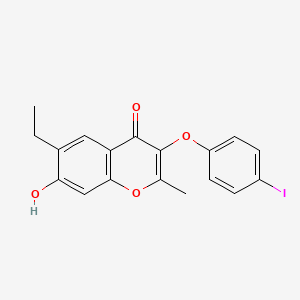![molecular formula C16H13F2NO B5912390 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one, also known as DFP-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. DFP-1 has been found to inhibit the activity of a key enzyme involved in cancer cell growth and proliferation, making it a promising candidate for the development of new cancer therapies.
作用机制
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one works by inhibiting the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β), which is involved in a variety of cellular processes including cell growth, differentiation, and apoptosis. By inhibiting GSK-3β, 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can disrupt the signaling pathways that promote cancer cell growth and survival, leading to tumor cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can induce a variety of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion. 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has also been found to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
实验室实验的优点和局限性
One advantage of using 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one in lab experiments is its specificity for GSK-3β, which allows researchers to study the effects of inhibiting this specific enzyme on cellular processes. However, 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can be difficult to synthesize and purify, which can limit its use in some experiments. Additionally, 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has not yet been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
未来方向
There are many potential future directions for research on 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one and its potential applications in cancer treatment. One area of interest is the development of more efficient synthesis methods for 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one, which could make it more widely available for research and potentially for clinical use. Additionally, further studies are needed to better understand the potential toxicity and side effects of 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one, as well as its efficacy in vivo. Finally, researchers are exploring the potential of combining 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects.
合成方法
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can be synthesized using a variety of methods, including traditional organic synthesis techniques and more modern approaches such as microwave-assisted synthesis. One popular method involves the reaction of 3,4-difluoroaniline with chalcone in the presence of a base catalyst, followed by purification and isolation of the desired product.
科学研究应用
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has been extensively studied for its potential applications in cancer treatment, particularly in the treatment of breast cancer. Studies have shown that 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has also been found to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
(E)-3-(3,4-difluoroanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO/c1-11(9-16(20)12-5-3-2-4-6-12)19-13-7-8-14(17)15(18)10-13/h2-10,19H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLRDAXMYWFVSS-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-difluoroanilino)-1-phenylbut-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5912309.png)
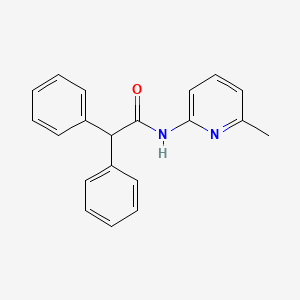
![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)
![2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B5912336.png)
![1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)
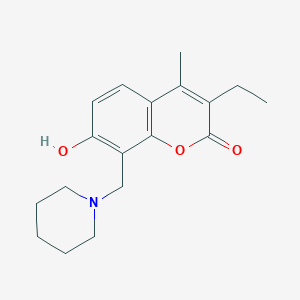
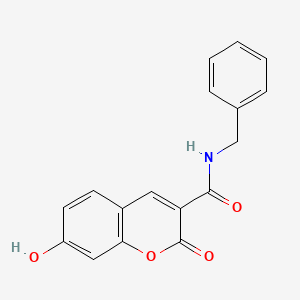
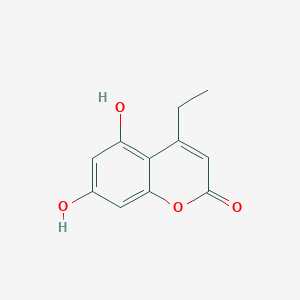
![3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912387.png)
![4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5912398.png)
![1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5912403.png)
![3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912406.png)
![3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one](/img/structure/B5912414.png)
